Cas no 1936097-79-8 (3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine)

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with iodine at the 3-position and methyl groups at the 2- and 6-positions. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to the reactivity of the iodo substituent. The dimethyl groups enhance steric and electronic properties, influencing regioselectivity in further functionalization. Its well-defined crystalline form ensures high purity, making it suitable for pharmaceutical research and materials science applications. The compound’s stability under standard storage conditions further supports its utility in synthetic workflows.
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine structure
1936097-79-8 structure
Product Name:3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine
CAS No:1936097-79-8
MF:C8H8IN3
MW:273.073693275452
CID:4828130
Update Time:2025-10-28

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine
    • Inchi: 1S/C8H8IN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3
    • InChI Key: RTXMOPADPAFPNG-UHFFFAOYSA-N
    • SMILES: IC1=C(C)N=C2C=CC(C)=NN21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 176
  • XLogP3: 1.8
  • Topological Polar Surface Area: 30.2

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029195829-5g
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine
1936097-79-8 95%
5g
$1407.00 2023-09-02
Alichem
A029195829-10g
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine
1936097-79-8 95%
10g
$1989.90 2023-09-02
Alichem
A029195829-25g
3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine
1936097-79-8 95%
25g
$3383.50 2023-09-02

Additional information on 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine: A Comprehensive Overview

The compound 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine, with CAS No. 1936097-79-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-b]pyridazine family, which is a class of bicyclic compounds known for their unique electronic properties and potential applications in drug design. The presence of the iodo group at position 3 and methyl groups at positions 2 and 6 introduces steric and electronic effects that can influence its reactivity and biological activity.

Recent studies have highlighted the importance of heterocyclic compounds like 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine in the development of novel therapeutic agents. Researchers have explored its potential as a scaffold for designing kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders. The imidazo[1,2-b]pyridazine core provides a rigid structure that can facilitate interactions with protein targets, making it an attractive candidate for medicinal chemistry.

The synthesis of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine involves multi-step reactions that require precise control over steric and electronic factors. One common approach is the condensation of o-aminoaromatic compounds with carbonyl compounds under specific conditions. The introduction of the iodo group at position 3 is typically achieved through electrophilic substitution reactions or via post-synthetic iodination methods. The methyl groups at positions 2 and 6 are introduced to modulate the compound's lipophilicity and improve its bioavailability.

One of the most promising applications of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine lies in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, this compound could potentially halt the progression of these diseases. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against targets such as Aurora kinases and Src family kinases.

In addition to its pharmacological applications, 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine has also been investigated for its potential use in other areas of chemistry. For instance, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The imidazo[1,2-b]pyridazine core is known to exhibit strong fluorescence properties under certain conditions, which could be exploited for sensing applications or as components in light-emitting diodes (LEDs).

The toxicological profile of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine is another area of active research. Understanding its toxicity is crucial for assessing its suitability as a drug candidate or for other applications. Initial studies suggest that the compound exhibits moderate cytotoxicity against certain cancer cell lines; however, further research is needed to fully characterize its safety profile.

Looking ahead, the development of more potent and selective derivatives of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine will likely be a focus area for researchers. By modifying the substituents on the imidazo[1,2-b]pyridazine core or introducing additional functional groups, it may be possible to enhance its biological activity while reducing off-target effects. Additionally, exploring alternative synthetic routes could lead to more efficient methods for producing this compound on a larger scale.

In conclusion, 3-Iodo-2,6-dimethylimidazo[1,b pyridazine represents a versatile scaffold with significant potential in various fields of chemistry and pharmacology. Its unique structure and electronic properties make it an attractive target for further research and development. As our understanding of this compound continues to grow through ongoing studies and collaborations between academic and industrial researchers alike

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